High Biochemical Potency Against Polθ: RP-6685 IC50 of 5.8 nM vs. Novobiocin ~10 µM
RP-6685 exhibits a significantly higher biochemical potency against the Polθ enzyme compared to novobiocin, a first-generation Polθ inhibitor [1]. In a PicoGreen biochemical assay, RP-6685 inhibited Polθ polymerase activity with an IC50 of 5.8 nM, representing an approximately 1,700-fold increase in potency over novobiocin, which has a reported IC50 of approximately 10 µM [1]. This quantitative difference translates to substantially lower required concentrations for effective enzyme inhibition in experimental and therapeutic settings [2].
| Evidence Dimension | Polθ polymerase inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | IC50 = 5.8 nM |
| Comparator Or Baseline | Novobiocin: IC50 ~ 10 µM (10,000 nM) |
| Quantified Difference | ~1,724-fold more potent |
| Conditions | PicoGreen biochemical assay measuring Polθ polymerase activity |
Why This Matters
The >1,700-fold increase in potency translates to effective enzyme inhibition at substantially lower drug concentrations, reducing the risk of off-target effects and enabling feasible dosing regimens.
- [1] Bubenik M, Mader P, Mochirian P, Vallée F, Clark J, Truchon JF, et al. Identification of RP-6685, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ. J Med Chem. 2022 Oct 13;65(19):13198-13215. doi: 10.1021/acs.jmedchem.2c00998. PMID: 36126059. View Source
- [2] Teicher BA. Polymerase Ѳ inhibitors combinations with approved and investigational agents in patient-derived tumor multi-cell type (mct) spheroids. Exp Cell Res. 2025; 441(1): 114123. doi: 10.1016/j.yexcr.2025.114123. View Source
